1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl- 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl-
Brand Name: Vulcanchem
CAS No.: 86869-92-3
VCID: VC20301137
InChI: InChI=1S/C12H11N5O/c1-18-8-11-15-16-12-14-10(7-13-17(11)12)9-5-3-2-4-6-9/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl-

CAS No.: 86869-92-3

Cat. No.: VC20301137

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl- - 86869-92-3

Specification

CAS No. 86869-92-3
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 3-(methoxymethyl)-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Standard InChI InChI=1S/C12H11N5O/c1-18-8-11-15-16-12-14-10(7-13-17(11)12)9-5-3-2-4-6-9/h2-7H,8H2,1H3
Standard InChI Key XLFAEOISSVJMES-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system: a 1,2,4-triazolo[4,3-b][1, triazine core substituted at positions 3 and 7 with methoxyphenyl and phenyl groups, respectively . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₂H₁₁N₅O
Molecular Weight241.25 g/mol
SMILESCOCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3
InChIKeyXLFAEOISSVJMES-UHFFFAOYSA-N

The methoxy group enhances solubility, while the phenyl substituents contribute to hydrophobic interactions .

Spectral Characteristics

  • IR Spectroscopy: Absorptions at 1290 cm⁻¹ (C–S–C) and 1610–1685 cm⁻¹ (C=N/C=O) .

  • ¹H NMR: Signals for methoxy protons (δ ~3.14 ppm) and aromatic protons (δ 7.0–8.7 ppm) .

Synthesis and Derivatives

Synthetic Routes

The compound is synthesized via cyclocondensation strategies:

  • Intermediate Formation: Reacting 3-mercapto-6-phenyl-1,2,4-triazine with methoxyphenylacetyl chloride .

  • Cyclization: Intramolecular dehydration under acidic conditions yields the fused triazolo-triazine core .

Structural Analogues

Modifications to the core structure enhance bioactivity:

  • Pyrazolo-Triazines: Substitution with sulfonamide groups improves anticancer potency (IC₅₀: 0.24–31.52 nM against c-Met kinase) .

  • Triazolotriazine-Tetrazines: Exhibit antiproliferative effects via mTOR inhibition and autophagy induction .

Future Directions

  • Structure-Activity Optimization: Introducing electron-withdrawing groups to enhance kinase selectivity .

  • In Vivo Efficacy Studies: Validation of antitumor effects in xenograft models .

  • Toxicological Profiling: Chronic toxicity assessments to establish therapeutic indices .

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